2-(PROPAN-2-YLOXY)ACETYL CHLORIDE
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Propan-2-yloxy)acetyl chloride can be synthesized through several methods. One common method involves the reaction of isopropoxyacetic acid with thionyl chloride. The reaction is typically carried out by stirring the mixture overnight at room temperature, followed by heating and further stirring at 55°C. The resultant solution is then distilled under reduced pressure to obtain the desired compound .
Another method involves the use of oxalyl chloride in the presence of N,N-dimethylformamide (DMF) as a catalyst. The reaction is carried out in dichloromethane at temperatures ranging from 0°C to 20°C under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and more efficient separation techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(Propan-2-yloxy)acetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form isopropoxyacetic acid and hydrochloric acid.
Common Reagents and Conditions
Thionyl Chloride: Used in the synthesis of this compound from isopropoxyacetic acid.
Oxalyl Chloride: Used in the presence of DMF as a catalyst for the synthesis.
Major Products Formed
Amides and Esters: Formed through substitution reactions with amines and alcohols.
Isopropoxyacetic Acid: Formed through hydrolysis.
Scientific Research Applications
2-(Propan-2-yloxy)acetyl chloride is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Used in the synthesis of potential drug candidates.
Material Science: Employed in the preparation of specialized polymers and materials.
Mechanism of Action
The mechanism of action of 2-(Propan-2-yloxy)acetyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
Acetyl Chloride: A simpler acyl chloride with similar reactivity but lacks the isopropoxy group.
Propionyl Chloride: Another acyl chloride with a slightly longer carbon chain.
Isobutyryl Chloride: Contains a branched carbon chain, offering different steric properties.
Uniqueness
2-(Propan-2-yloxy)acetyl chloride is unique due to the presence of the isopropoxy group, which imparts different steric and electronic properties compared to other acyl chlorides. This makes it a valuable intermediate in the synthesis of specific organic compounds .
Properties
IUPAC Name |
2-propan-2-yloxyacetyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2/c1-4(2)8-3-5(6)7/h4H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIQSJFVVPYMOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20483174 | |
Record name | Acetyl chloride, (1-methylethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20483174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56680-71-8 | |
Record name | Acetyl chloride, (1-methylethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20483174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(propan-2-yloxy)acetyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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